ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE
Description
ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a quinoline-based derivative characterized by a bromobenzoyloxyethylamino substituent at the 4-position and an ethyl carboxylate group at the 3-position of the benzo[h]quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and multidrug resistance (MDR)-reversal activities . This compound’s structural complexity, particularly the 3-bromobenzoyloxy moiety, may enhance its binding affinity to biological targets compared to simpler analogs .
Properties
IUPAC Name |
ethyl 4-[2-(3-bromobenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-2-31-25(30)21-15-28-22-19-9-4-3-6-16(19)10-11-20(22)23(21)27-12-13-32-24(29)17-7-5-8-18(26)14-17/h3-11,14-15H,2,12-13H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFNPAQGSGUUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC(=CC=C3)Br)C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromobenzoic acid with ethyl chloroformate to form ethyl 3-bromobenzoate. This intermediate is then reacted with 2-aminoethyl benzoate under specific conditions to yield the final product . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[2-(3-bromobenzoyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has been explored for its potential as an anticancer agent. The compound's structure suggests that it may interact with biological targets involved in cancer cell proliferation and survival.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications in the quinoline structure have been shown to enhance activity against breast and lung cancer cells, indicating that this compound could be synthesized to optimize its anticancer properties .
Pharmacological Research
The compound's potential pharmacological applications extend beyond oncology. Its structural features allow for possible interactions with multiple biological pathways.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the introduction of bromobenzoyloxy and ethyl amino groups onto a quinoline backbone.
Synthetic Pathway
- Starting Material : Begin with a suitable quinoline derivative.
- Bromobenzoyloxy Group Introduction : React with bromobenzoic acid derivatives.
- Amino Group Addition : Use ethylamine to introduce the amino functionality.
- Carboxylate Formation : Finalize by converting to the carboxylate form through esterification reactions.
This synthetic strategy allows for further modifications to enhance biological activity or reduce toxicity .
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes . Additionally, it can bind to receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Selected Quinoline Derivatives
*Estimated based on analogous structures.
Key Observations :
- Bromine vs. Chlorine Substituents: Bromine’s larger atomic radius in the target compound may improve hydrophobic interactions in biological systems compared to chlorine in analogs like ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE .
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Observations :
- Halogenated analogs (e.g., 6-bromo-4-chloro derivative) often exhibit enhanced cytotoxicity due to increased DNA intercalation .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
- The target compound’s higher logP compared to ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE suggests better membrane permeability but lower aqueous solubility .
- The trifluoromethyl group in ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE reduces basicity, enhancing metabolic stability .
Key Observations :
- The target compound’s synthesis may require specialized conditions (e.g., anhydrous ethanol, reflux) to prevent decarboxylation, as noted in .
Biological Activity
Ethyl 4-{[2-(3-bromobenzoyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C₁₈H₁₈BrN₃O₃
- Molecular Weight: 396.26 g/mol
- LogP (octanol-water partition coefficient): 4.4, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on substituted quinoline derivatives have shown promising results against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key metabolic pathways such as photosynthetic electron transport in chloroplasts, which is critical for energy production in bacteria .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that this compound may also possess cytotoxic effects against certain cancer cell lines. For example, analogs of quinoline have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects. The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents can enhance cytotoxicity against tumor cells .
In Vitro Studies
-
Antimycobacterial Activity:
- A study investigated a series of quinoline derivatives for their effectiveness against M. tuberculosis. The most active compounds showed IC50 values significantly lower than standard treatments like isoniazid, suggesting that structural modifications can lead to enhanced activity against resistant strains .
-
Cytotoxicity Assessment:
- In vitro assays were conducted on various cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. Notably, compounds with brominated phenyl groups showed increased activity compared to their non-brominated counterparts .
Summary of Biological Activities
Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Bromination | Increased antimicrobial potency |
| Alkyl chain length | Modulates lipophilicity and absorption |
| Functional groups (e.g., amine) | Enhances interaction with biological targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
